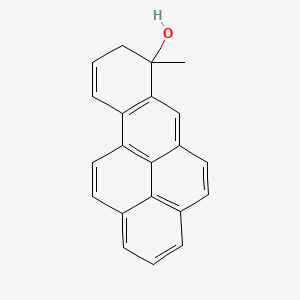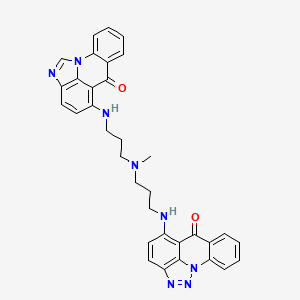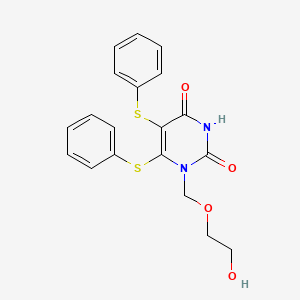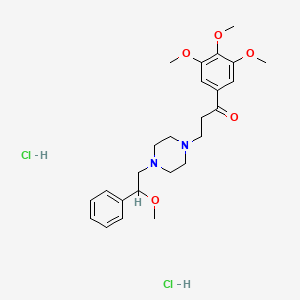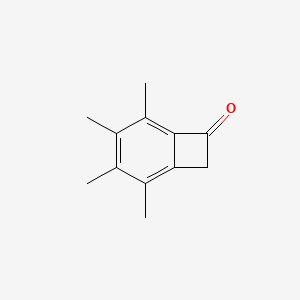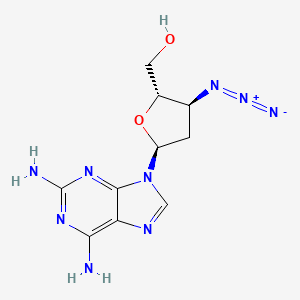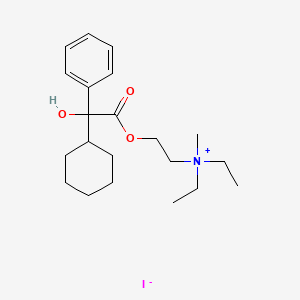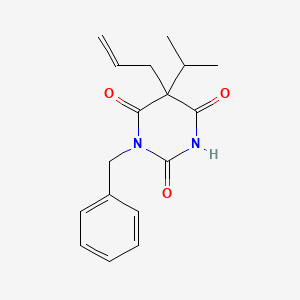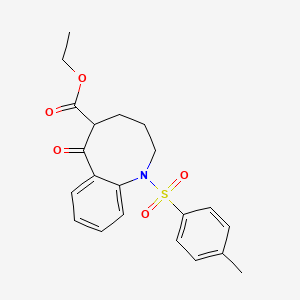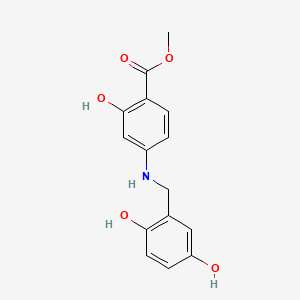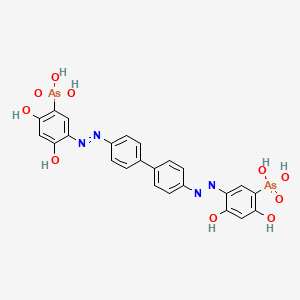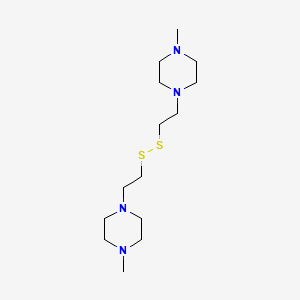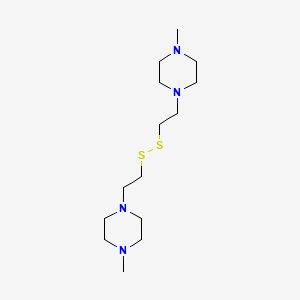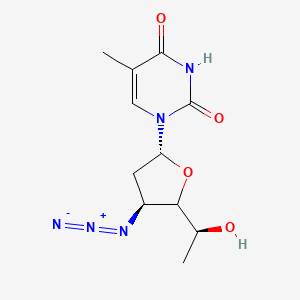
5'Me-taloAZT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methylthio-2’-deoxyuridine (5’Me-taloAZT) is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a methylthio group at the 5’ position. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthio-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Methylation: The 5’ position of the deoxyuridine is methylated using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Thio Substitution: The methylated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, to introduce the methylthio group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Methylthio-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5’-Methylthio-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thiourea, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-methylated products
Substitution: Various substituted derivatives
Scientific Research Applications
5’-Methylthio-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: It has been investigated for its antiviral and anticancer properties. The methylthio modification enhances its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Methylthio-2’-deoxyuridine involves its incorporation into DNA during replication. The methylthio group interferes with the normal base-pairing process, leading to errors in DNA synthesis. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets key enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts their function.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine (5-FdUrd): Another nucleoside analog with a fluorine atom at the 5’ position.
2’-Deoxy-5-azacytidine (5-aza-dC): A nucleoside analog with a nitrogen atom at the 5’ position.
Uniqueness
5’-Methylthio-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the methylthio group enhances its ability to inhibit viral replication and induce apoptosis, making it a promising candidate for antiviral and anticancer therapies.
Properties
CAS No. |
141980-84-9 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[(2R,4S)-4-azido-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-5-4-16(11(19)13-10(5)18)8-3-7(14-15-12)9(20-8)6(2)17/h4,6-9,17H,3H2,1-2H3,(H,13,18,19)/t6-,7-,8+,9?/m0/s1 |
InChI Key |
LDOLZPLGBOMIJY-VTBDLZGYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](C)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


